molecular formula C32H48NOPS B14751706 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14751706
M. Wt: 525.8 g/mol
InChI Key: ODDIXFZVGYRXRF-SVXHESJVSA-N
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Description

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in asymmetric synthesis.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its sulfide form.

    Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by forming complexes with transition metals, which then participate in catalytic cycles. The phosphine ligand coordinates to the metal center, stabilizing it and enhancing its reactivity. This coordination can influence the electronic properties of the metal, facilitating various catalytic processes .

Properties

Molecular Formula

C32H48NOPS

Molecular Weight

525.8 g/mol

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36+/m0/s1

InChI Key

ODDIXFZVGYRXRF-SVXHESJVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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